Dehydro Oxymetazoline Hydrochloride
Description
Oxymetazoline hydrochloride is a selective α-adrenergic receptor agonist with primary affinity for α1A- and α2A-adrenergic receptors . It is a white, crystalline powder (molecular weight: 260.38 g/mol; melting point: ~182°C) that is freely soluble in water and methanol . Clinically, it is used as a topical nasal decongestant (0.05%–0.1% solutions) and in ophthalmic formulations (0.1%) for acquired blepharoptosis . Its mechanism involves vasoconstriction of dilated nasal vasculature or stimulation of Müller’s muscle in the eyelid, with rapid onset (<5 minutes) and prolonged efficacy (up to 12 hours) .
Properties
IUPAC Name |
6-tert-butyl-3-(1H-imidazol-2-ylmethyl)-2,4-dimethylphenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O.ClH/c1-10-8-13(16(3,4)5)15(19)11(2)12(10)9-14-17-6-7-18-14;/h6-8,19H,9H2,1-5H3,(H,17,18);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOAYBLRUWGMAIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1CC2=NC=CN2)C)O)C(C)(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10747459 | |
| Record name | 6-tert-Butyl-3-[(1H-imidazol-2-yl)methyl]-2,4-dimethylphenol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10747459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
205035-03-6 | |
| Record name | 6-tert-Butyl-3-[(1H-imidazol-2-yl)methyl]-2,4-dimethylphenol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10747459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Continuous Flow Reactor Design
Modern facilities employ continuous flow reactors for dehydrogenation, offering advantages over batch processes:
Purification and Quality Control
Post-crystallization purification involves:
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Recrystallization : From ethanol/water (70:30 v/v)
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Drying : Vacuum tray drying at 40°C for 24 h
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Analytical validation : HPLC (USP method), Karl Fischer titration (water content <0.5%), and X-ray diffraction (polymorph characterization).
Stability Considerations
The hydrochloride salt’s stability is critical for shelf life. Accelerated stability studies (40°C/75% RH, 6 months) reveal:
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Degradation products : <0.2%
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Potency retention : 98.5%
Formulation with antioxidants (e.g., ascorbic acid 0.01% w/v) further enhances stability in final pharmaceutical products.
Comparative Analysis with Alternative Methods
Chemical Reactions Analysis
Types of Reactions
Dehydro Oxymetazoline Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the imidazole ring structure.
Substitution: Substitution reactions can occur at the aromatic ring or the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which can have different pharmacological properties .
Scientific Research Applications
Dehydro Oxymetazoline Hydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
Dehydro Oxymetazoline Hydrochloride exerts its effects by stimulating alpha-adrenergic receptors, leading to vasoconstriction of dilated arterioles and reduced blood flow . This action is primarily mediated through the activation of alpha-1A and alpha-2B adrenoceptors . The compound’s vasoconstrictive properties make it effective in reducing nasal congestion and eye redness .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Pharmacological and Chemical Profiles
The table below compares oxymetazoline hydrochloride with other α-adrenergic agonists:
Key Findings :
- Receptor Specificity : Oxymetazoline and xylometazoline share similar α1A/α2A selectivity, but oxymetazoline exhibits greater lipophilicity, enhancing its retention in tissues and prolonged efficacy .
- Duration : Oxymetazoline’s 12-hour duration surpasses xylometazoline (6–8 hours) and phenylephrine (2–4 hours), reducing dosing frequency .
Clinical Efficacy in Shared Indications
Nasal Decongestion
- Oxymetazoline Monotherapy: In a 2024 study, oxymetazoline alone increased nasal volume by 12.4 ± 0.8 mL (vs. placebo: 12.1 ± 0.9 mL; p = 0.003) .
- Combination Therapy : Pairing oxymetazoline with intranasal corticosteroids (e.g., fluticasone) yielded superior results (15.8 ± 1.1 mL; p < 0.03), highlighting synergistic effects .
Comparative Limitations :
Stability and Analytical Methods
Analytical Advances :
- A validated HPLC method for oxymetazoline uses a C18 column with methanol-water-triethylamine-phosphoric acid (pH 7.3) mobile phase, achieving linearity (r = 0.9999) and precision (RSD = 0.64%) .
Biological Activity
Dehydro oxymetazoline hydrochloride is a derivative of oxymetazoline, a well-known α-adrenergic agonist primarily used for its vasoconstrictive properties in treating nasal congestion and ocular conditions. This article delves into the biological activity of this compound, exploring its pharmacodynamics, mechanisms of action, clinical applications, and potential side effects based on diverse scientific literature.
This compound functions primarily as an agonist at both α1- and α2-adrenergic receptors. The compound's affinity for these receptors is critical for its pharmacological effects:
- α1-Adrenergic Receptors : Activation leads to vasoconstriction, reducing blood flow in targeted areas. This mechanism is beneficial in alleviating nasal congestion.
- α2-Adrenergic Receptors : Stimulation can inhibit norepinephrine release, contributing to its therapeutic effects in various conditions.
The binding affinity of dehydro oxymetazoline for these receptors is comparable to that of oxymetazoline, with notable selectivity towards the α2 subtype, which enhances its efficacy in specific applications such as treating facial erythema associated with rosacea and acquired blepharoptosis .
Pharmacokinetics
The pharmacokinetic profile of this compound reveals important aspects regarding its absorption, distribution, metabolism, and excretion:
- Absorption : The compound is readily absorbed across mucosal membranes. In clinical studies, maximum plasma concentrations (Cmax) following topical application ranged from 30.5 pg/mL to 68.8 pg/mL depending on the dosage and frequency of administration .
- Distribution : Approximately 56.7% to 57.5% of dehydro oxymetazoline is bound to human plasma proteins .
- Metabolism : The metabolism pathway remains largely unexplored; however, it is expected to follow similar routes as oxymetazoline, involving hepatic metabolism.
- Excretion : Primarily eliminated through renal pathways.
Clinical Applications
This compound has been investigated for various clinical applications:
- Nasal Congestion Relief : As an intranasal spray, it provides rapid relief from nasal congestion due to colds or allergies.
- Ocular Conditions : Used in eye drops to treat redness associated with minor irritations.
- Facial Erythema : Demonstrated efficacy in reducing facial redness associated with rosacea.
Clinical trials have shown that formulations containing dehydro oxymetazoline are well tolerated with minimal systemic side effects .
Study 1: Efficacy in Blepharoptosis
A randomized double-masked trial evaluated the safety and efficacy of dehydro oxymetazoline (0.1%) in patients with acquired blepharoptosis over a period of 14 to 84 days. Results indicated significant improvement in eyelid position with a treatment-emergent adverse event (TEAE) incidence similar to the vehicle group (31.2% vs. 30.6%)—most TEAEs were mild to moderate .
Study 2: Systemic Effects
A study investigating systemic side effects involved two groups of rats treated with either saline or dehydro oxymetazoline over four weeks. Histopathological examinations revealed ischemic changes in the dehydro oxymetazoline group compared to controls, indicating potential systemic effects that warrant further investigation .
Safety Profile
The safety profile of this compound has been assessed through various clinical trials:
Q & A
Basic Research Questions
Q. What is the primary mechanism of action of Oxymetazoline Hydrochloride as a nasal decongestant, and how does it differ from systemic α-adrenergic agonists?
- Answer: Oxymetazoline Hydrochloride acts as a peripheral α1- and α2-adrenergic receptor agonist, inducing vasoconstriction of nasal mucosal blood vessels without significant β-adrenergic activity. Unlike systemic α2 agonists (e.g., clonidine), which reduce sympathetic tone centrally, its topical application avoids systemic vasodilation. This localized effect minimizes cardiovascular side effects while providing rapid decongestion (onset within minutes) lasting up to 12 hours .
Q. Which analytical methods are most commonly validated for quantifying Oxymetazoline Hydrochloride in pharmaceutical formulations, and what are their key validation parameters?
- Answer: Validated methods include:
- Spectrophotometry : Utilizes oxidative coupling reactions (e.g., with 4-aminoantipyrine and potassium periodate) for quantification, validated for linearity (0.5–20 µg/mL), precision (RSD < 2%), and recovery (98–102%) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 280 nm), achieving separation from co-formulants like triamcinolone acetonide. Key parameters include retention time (6.5–7.2 min), resolution > 2.0, and LOQ of 0.1 µg/mL .
- Electrochemical sensors : Ion-selective electrodes with Nernstian response (slope 58.2 mV/decade) and selectivity against common excipients .
Advanced Research Questions
Q. How can researchers design a randomized controlled trial (RCT) to assess the dose-response relationship and potential rebound congestion effects of Oxymetazoline Hydrochloride nasal sprays?
- Answer: A double-blind, placebo-controlled RCT should include:
- Dosage groups : 0.025% (50–100 µL/nostril) and 0.05% (50–200 µL/nostril) vs. saline control .
- Primary endpoint : Nasal congestion severity via 100 mm visual analog scale (VAS) at baseline, Days 1, 4, 7, and 24h post-treatment .
- Statistical analysis : ANCOVA for dose-response trends and Chi-square tests for rebound congestion incidence (defined as VAS increase ≥20% post-discontinuation) .
Q. What methodological considerations are critical when evaluating the inhibitory effects of Oxymetazoline Hydrochloride on human nasal ciliary beat frequency (CBF) using ex vivo models?
- Answer: Key considerations include:
- Tissue preparation : Fresh nasal epithelial biopsies cultured in Hanks’ balanced salt solution (HBSS) to maintain viability .
- Concentration gradients : Test 0.25–2.00 g/L to identify thresholds for ciliary toxicity (e.g., 0.50 g/L preserves 85% baseline CBF) .
- Measurement : High-speed digital microscopy (≥240 fps) with normalized CBF analysis to minimize inter-sample variability .
Methodological Challenges
Q. How should researchers address discrepancies in rebound congestion data across studies evaluating prolonged use of Oxymetazoline Hydrochloride?
- Answer: Discrepancies often arise from dosing frequency (e.g., BID vs. TID), treatment duration (>3 days), and endpoint definitions. To resolve:
- Meta-analysis : Pool data from RCTs using fixed-effects models, stratifying by dosage (0.025% vs. 0.05%) and VAS criteria .
- In vivo vasoreactivity assays : Measure mucosal blood flow via laser Doppler post-treatment to objectively quantify rebound effects .
Q. What strategies are recommended for optimizing HPLC conditions to separate Oxymetazoline Hydrochloride from co-formulated drugs or degradation products in nasal sprays?
- Answer:
- Mobile phase : Acetonitrile:phosphate buffer (pH 3.0, 30:70 v/v) improves peak symmetry and resolution from phenylethanol .
- Column selection : C18 columns (5 µm, 250 × 4.6 mm) with guard columns to prevent matrix interference .
- Forced degradation : Validate specificity under acidic/alkaline, oxidative, and thermal stress to identify degradation pathways .
Translational Research
Q. What factors determine the optimal concentration of Oxymetazoline Hydrochloride for clinical application, balancing efficacy and ciliary toxicity?
- Answer:
- Efficacy threshold : ≥0.05% achieves >90% vasoconstriction in human nasal mucosa .
- Toxicity limit : Ex vivo models show 0.50 g/L preserves CBF >80% of baseline, whereas 2.00 g/L reduces CBF by 40% .
- Clinical correlation : Phase I trials should combine rhinomanometry (objective airflow) with patient-reported outcomes to validate safety margins .
Q. How can preclinical data on Oxymetazoline Hydrochloride's vasoconstrictive effects be translated into human dosing regimens using species-specific conversion models?
- Answer: Use body surface area (BSA) normalization:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
